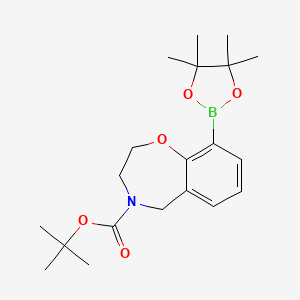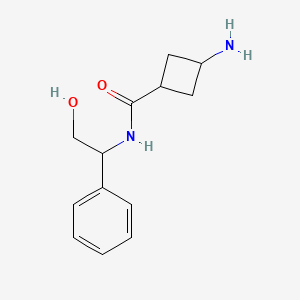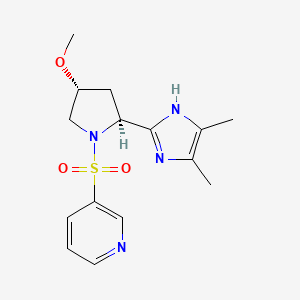
tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: is a complex organic compound that belongs to the class of boronic acids and esters. This compound is characterized by its intricate molecular structure, which includes a boronic ester group and a benzoxazepine ring system. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Mitsunobu reaction , which involves the conversion of a phenol derivative to a boronic ester using triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents. The reaction conditions require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the benzoxazepine ring system, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is employed in the development of bioactive compounds. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features can be exploited to create drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, such as serine or cysteine residues, in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate: This compound shares a similar boronic ester group but has a different core structure.
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Another boronic ester derivative with a carbazole core.
Uniqueness: The uniqueness of tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its benzoxazepine ring system, which provides distinct chemical and biological properties compared to other boronic esters.
Properties
IUPAC Name |
tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-11-12-24-16-14(13-22)9-8-10-15(16)21-26-19(4,5)20(6,7)27-21/h8-10H,11-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLMDXNCHWBYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CCO3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7017056.png)
![N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B7017070.png)
![N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide](/img/structure/B7017085.png)
![2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7017089.png)
![6-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid](/img/structure/B7017102.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone](/img/structure/B7017110.png)
![1-(3,5-dichloro-2-fluorophenyl)-N-[(1-methylsulfinylcyclopropyl)methyl]ethanamine](/img/structure/B7017116.png)
![3-(methylamino)-N-[2-(oxan-2-yl)ethyl]cyclobutane-1-carboxamide](/img/structure/B7017117.png)
![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)

![7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7017153.png)

![rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7017177.png)
